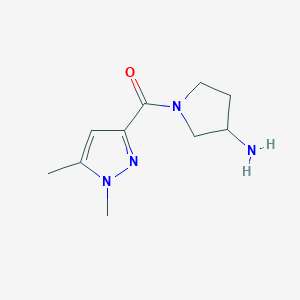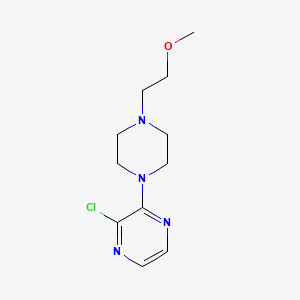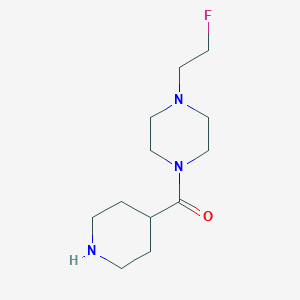
(3-aminopyrrolidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
Vue d'ensemble
Description
(3-aminopyrrolidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone, commonly referred to as PPM, is a highly potent and selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been studied extensively in recent years due to its potential therapeutic applications in neurological and psychiatric disorders, such as schizophrenia, anxiety, and depression. PPM is also being explored as a potential treatment for addiction and substance abuse.
Applications De Recherche Scientifique
Drug Discovery
This compound exhibits properties that make it a valuable candidate for drug discovery. Its structure, containing both pyrrolidine and pyrazole moieties, suggests potential biological activity. Pyrazole derivatives are known for their therapeutic potential, including antibacterial , antimycobacterial , anti-inflammatory , and antitumor activities . The aminopyrrolidine group could potentially enhance these effects or contribute new pharmacological profiles.
Antiviral Research
Compounds with imidazole rings, which are structurally similar to the pyrazole ring in our compound, have shown antiviral properties . This suggests that “(3-aminopyrrolidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone” could be explored for its efficacy against viral infections.
Antimicrobial Agents
The compound’s potential to act as an antimicrobial agent can be inferred from the known activities of pyrazole derivatives, which include antibacterial and antifungal effects .
Propriétés
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(1,5-dimethylpyrazol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-5-9(12-13(7)2)10(15)14-4-3-8(11)6-14/h5,8H,3-4,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWNMEIZKKOKJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-aminopyrrolidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)pyridin-3-amine](/img/structure/B1476228.png)
![4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B1476230.png)
![3-(Piperidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1476231.png)
![(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)(piperidin-2-yl)methanone](/img/structure/B1476232.png)
![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid](/img/structure/B1476233.png)
![(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)(piperidin-4-yl)methanone](/img/structure/B1476236.png)
![Pyrrolidin-3-yl(2-oxa-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B1476237.png)
![5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1476238.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1476241.png)
![3-amino-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1476244.png)
![2-azido-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one](/img/structure/B1476245.png)
![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1476249.png)